molecular formula C22H26N2OS2 B11650071 3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11650071
M. Wt: 398.6 g/mol
InChI Key: RAEHXUZBPYPWCA-UHFFFAOYSA-N
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Description

3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a cycloheptane ring, a benzyl group, and a butylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing purification steps, and employing continuous flow chemistry techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis . This inhibition disrupts bacterial growth and replication, making it a promising antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of a cycloheptane ring, benzyl group, and butylsulfanyl substituent. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other thienopyrimidine derivatives .

Properties

Molecular Formula

C22H26N2OS2

Molecular Weight

398.6 g/mol

IUPAC Name

4-benzyl-5-butylsulfanyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H26N2OS2/c1-2-3-14-26-22-23-20-19(17-12-8-5-9-13-18(17)27-20)21(25)24(22)15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3

InChI Key

RAEHXUZBPYPWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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